molecular formula C20H14N4 B8196602 1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene

1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene

Cat. No.: B8196602
M. Wt: 310.4 g/mol
InChI Key: XJKDWBBZAPRNFF-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound has been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system with a space group of $$P2_{1}/c$$ and unit cell parameters $$a = 14.734$$ Å, $$b = 7.812$$ Å, $$c = 12.332$$ Å, and $$\beta = 113.2^\circ$$. The central benzene ring adopts a planar configuration, while the two benzimidazole moieties exhibit significant torsional flexibility. Dihedral angles between the central benzene ring and the pendant benzimidazole systems measure 46.60(15)° and 47.89(16)° , respectively, resulting in a non-coplanar arrangement.

The crystal packing is stabilized by intermolecular C–H⋯N hydrogen bonds and weak π–π stacking interactions. The shortest centroid–centroid distance between aromatic rings is 3.770(2) Å , indicative of moderate electronic delocalization. A table summarizing key crystallographic parameters is provided below:

Parameter Value
Space group $$P2_{1}/c$$
Unit cell volume 1,312.3 Å$$^3$$
Z (molecules per unit) 4
Dihedral angles 46.60(15)°, 47.89(16)°
π–π stacking distance 3.770(2) Å

The asymmetric unit contains one independent molecule, with bond lengths and angles consistent with typical aromatic and imidazole systems. For instance, the N–C bond lengths in the benzimidazole rings range from 1.298(5) Å to 1.402(4) Å , aligning with sp$$^2$$-hybridized nitrogen atoms.

Spectroscopic Identification Techniques

Spectroscopic methods play a critical role in characterizing this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • $$^1$$H NMR : The aromatic protons of the central benzene ring resonate as a singlet at δ 7.45–7.50 ppm , while the benzimidazole protons appear as multiplets between δ 7.60–8.10 ppm due to anisotropic shielding effects. The N–H proton of the benzimidazole group is observed as a broad singlet near δ 12.5 ppm , characteristic of hydrogen-bonding interactions.
  • $$^{13}$$C NMR : The quaternary carbons bridging the benzene and benzimidazole rings are detected at δ 140–145 ppm , whereas the aromatic carbons of the benzimidazole moieties resonate between δ 120–135 ppm .

Infrared (IR) spectroscopy further corroborates the molecular structure. Stretching vibrations for the N–H group appear at 3,400–3,200 cm$$^{-1}$$ , while aromatic C–H bending modes are observed at 800–600 cm$$^{-1}$$ . The absence of peaks above 3,500 cm$$^{-1}$$ confirms the deprotonated nature of the benzimidazole nitrogens in the solid state.

Mass spectrometry (MS) using electron ionization (EI) reveals a molecular ion peak at m/z 310.4 , corresponding to the molecular formula C$${20}$$H$${14}$$N$$_{4}$$. Fragmentation patterns include losses of benzimidazole subunits (m/z 117.1) and sequential cleavage of aromatic rings.

Comparative Analysis of Polymorphic Forms

While polymorphic forms of this compound have not been extensively documented, synthetic conditions suggest potential for polymorphism. Recrystallization from methanol-water (1:1) yields block-shaped crystals with the aforementioned monoclinic structure. In contrast, slow evaporation of benzene-ethyl acetate (80:20) solutions produces needle-like crystals, though their crystallographic data remain unreported.

Hypothetical polymorphs may differ in:

  • Torsional angles : Solvent polarity could influence the dihedral angles between benzimidazole and benzene rings, altering π–π stacking efficiency.
  • Hydrogen-bonding networks : Protic solvents (e.g., water) may enhance C–H⋯N interactions, while aprotic solvents (e.g., benzene) favor weaker van der Waals forces.
  • Thermal stability : Differential scanning calorimetry (DSC) of potential polymorphs could reveal distinct melting points and phase transitions.

The table below contrasts hypothesized polymorphic properties:

Property Methanol-Water Polymorph Benzene-Ethyl Acetate Polymorph
Crystal habit Block Needle
Predicted space group $$P2_{1}/c$$ $$P\overline{1}$$
π–π stacking distance 3.770 Å >4.0 Å
Solubility in DMF Moderate High

Further studies employing variable-temperature XRD and solvent screening are required to validate these hypotheses.

Properties

IUPAC Name

1-[4-(benzimidazol-1-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-3-7-19-17(5-1)21-13-23(19)15-9-11-16(12-10-15)24-14-22-18-6-2-4-8-20(18)24/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKDWBBZAPRNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Condensation :
    o-Phenylenediamine reacts with terephthalaldehyde in a 2:1 molar ratio under acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate. The reaction proceeds via nucleophilic attack of the amine group on the aldehyde carbonyl, releasing water.

    2 C6H4(NH2)2+C6H4(CHO)2H+Intermediate+2H2O\text{2 C}_6\text{H}_4(\text{NH}_2)_2 + \text{C}_6\text{H}_4(\text{CHO})_2 \xrightarrow{\text{H}^+} \text{Intermediate} + 2 \text{H}_2\text{O}
  • Cyclization :
    The Schiff base undergoes intramolecular cyclization at elevated temperatures (80–100°C), facilitated by protonation of the imine nitrogen, to form the benzimidazole rings.

Optimization Parameters

  • Catalyst : HCl or acetic acid (5–10 mol%).

  • Solvent : Ethanol or methanol for solubility enhancement.

  • Yield : 65–75% after recrystallization.

Table 1: Typical Conditions for Conventional Synthesis

ParameterValue/Range
Temperature80–100°C
Reaction Time12–24 hours
SolventEthanol/MeOH
CatalystHCl/Acetic Acid
Final Yield65–75%

Solvent-Free Synthesis Using Solid-State Reactions

Recent advances emphasize green chemistry approaches to reduce environmental impact. A solvent-free method using silica gel as a solid support has been developed.

Procedure

  • Mixing :
    o-Phenylenediamine and terephthalaldehyde are ground with silica gel (1:1 mass ratio) to ensure homogeneity.

  • Thermal Activation :
    The mixture is heated at 90°C for 30 minutes. Silica gel absorbs water, shifting equilibrium toward product formation.

  • Purification :
    The product is extracted using dichloromethane and recrystallized from ethanol.

Advantages

  • Yield : 80–93%.

  • Reaction Time : 0.5 hours vs. 24 hours in solution.

  • Scalability : Eliminates solvent recovery costs.

Microwave-Assisted Preparation Techniques

Microwave irradiation significantly accelerates the reaction via dielectric heating.

Protocol

  • Reactant Mixture :
    o-Phenylenediamine and terephthalaldehyde are mixed without solvent.

  • Irradiation :
    Subjected to 320 W microwave radiation for 7–10 minutes.

  • Workup :
    Crude product is washed with cold ethanol to remove unreacted starting materials.

Table 2: Microwave vs. Thermal Synthesis

ParameterMicrowave MethodThermal Method
Time10 minutes30 minutes
Yield85–93%80–93%
Energy Efficiency40% higherBaseline

Industrial Production and Scalability Considerations

Industrial-scale synthesis requires balancing cost, yield, and purity.

Key Strategies

  • Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time to <1 hour.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse across batches.

  • Automated Crystallization : Controls particle size for consistent product quality.

Challenges

  • Byproduct Formation : Over-condensation or incomplete cyclization requires rigorous process monitoring.

  • Purification Costs : Chromatography is prohibitively expensive at scale; recrystallization remains preferred.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

MethodYieldTimeCostEnvironmental Impact
Conventional65–75%24 hoursModerateHigh (solvent use)
Solvent-Free80–93%0.5 hoursLowLow
Microwave-Assisted85–93%10 minutesHighModerate

Challenges in Synthesis and Purification

  • Byproduct Formation :

    • 1,2-Disubstituted Isomers : Arise from uneven condensation.

    • Oligomers : Controlled by strict stoichiometry (2:1 amine:aldehyde ratio).

  • Purification :

    • Recrystallization Solvents : Ethanol >90% purity; acetonitrile for higher purity.

    • Chromatography : Reserved for analytical-grade material (cost: $200–$500/g).

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Coordination Chemistry

The ability of 1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene to coordinate with metal ions opens up various applications:

  • Metal-Organic Frameworks (MOFs) : The compound serves as an organic ligand in the synthesis of MOFs, which are materials composed of metal ions coordinated to organic molecules. These frameworks have applications in gas storage, catalysis, and drug delivery systems .
  • Catalysis : The coordination of this compound with transition metals facilitates the development of catalysts for various chemical reactions. Its chelating properties enhance catalytic efficiency by stabilizing reaction intermediates .

Materials Science

In materials science, the incorporation of this compound into different matrices can enhance material properties:

  • Polymer Composites : This compound can be used to create polymer composites with improved thermal stability and mechanical strength. Its unique structure allows for better interaction with polymer chains, leading to enhanced performance characteristics .
  • Fluorescent Sensors : Due to its ability to form stable complexes with metal ions, this compound has been explored as a fluorescent sensor for detecting metal ions in environmental samples. The fluorescence properties can be tuned based on the metal ion coordinated .

Medicinal Chemistry

The biological activities of benzimidazole derivatives have garnered attention in medicinal chemistry:

  • Antitumor Activity : Research indicates that compounds related to this compound exhibit antitumor properties by inhibiting enzymes involved in cancer pathways. Studies show that these derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy .
  • Enzyme Inhibition : The nitrogen atoms in the benzimidazole groups facilitate interactions with various biological targets, making them potential candidates for drug development aimed at enzyme inhibition. For instance, modifications of benzimidazole structures have shown promising results in inhibiting IDO1 with low IC50 values .

Case Study 1: Coordination Polymers

A study demonstrated the use of this compound as a ligand for synthesizing a new coordination polymer with copper ions. The resulting material exhibited enhanced catalytic activity for the oxidation of alcohols under mild conditions, showcasing the compound's utility in catalysis .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, derivatives of this compound were tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation at nanomolar concentrations, supporting its potential as a therapeutic agent against tumors .

Mechanism of Action

The mechanism of action of 1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity, depending on the metal ion and the specific application .

Comparison with Similar Compounds

1,3-Bis(imidazol-1-yl)benzene (1,3-bib) vs. 1,4-Bis(imidazol-1-yl)benzene (1,4-bib)

The positional isomerism of the imidazolyl groups (para vs. meta) profoundly influences network topology:

Compound Topology Dimensionality Metal–Metal Distance Flexibility Reference
1,4-Bis(imidazol-1-yl)benzene dia or pcu 3D Limited (syn/anti conformers)
1,3-Bis(imidazol-1-yl)benzene sql 2D High (end/exo conformers)

The 1,4 isomer forms rigid 3D frameworks (e.g., diamondoid or primitive cubic networks), while the 1,3 isomer favors 2D square lattices due to conformational flexibility in the linker .

Substituent Effects: Methyl vs. Benzoimidazole Groups

Introducing substituents (e.g., methyl groups or benzo-fused rings) alters steric and electronic properties:

Compound Key Feature Application Impact Reference
1,4-Bis(2-methylimidazol-1-yl)benzene Methyl substitution Red-shifted luminescence (λem = 398 nm)
1,4-Bis(imidazol-1-yl)-2,5-dimethylbenzene Steric hindrance Enhanced thermal stability in MOFs
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene Extended π-conjugation Improved gas sorption selectivity

Benzoimidazole derivatives exhibit stronger π–π interactions, enhancing gas adsorption and luminescent properties compared to simpler imidazole analogs .

Functional Performance in MOFs

Luminescence

Emission properties vary with ligand structure:

Ligand MOF Example Emission λ (nm) Excitation λ (nm) Reference
1,4-Bis(2-methylimidazol-1-yl)benzene [Zn(sdc)(bmp)] 398 328
1,4-Bis(imidazol-1-yl)-2,5-dimethylbenzene [Ni(sdc)(bimb)] 393 303

Methyl substituents redshift emission wavelengths due to electron-donating effects .

Gas and Vapor Sorption

1,4-Bis(imidazol-1-yl)benzene-based MOFs exhibit structural flexibility, enabling dynamic responses to water vapor . In contrast, pyridazine-based analogs (e.g., 3,6-bis(imidazol-1-yl)pyridazine) form isostructural phases with distinct pore functionalities .

Anti-inflammatory Activity

Coordination polymers using 1,4-bis((1H-benzo[d]imidazol-1-yl)methyl)benzene (bimb) show superior anti-inflammatory effects compared to triazole-based ligands:

Compound TNF-α Reduction IL-1β Reduction Reference
[Ni2(bimbz)2(bdc)2(H2O)] Moderate Moderate
Mixed-ligand [Ni2(bimbz)(bimpz)(bdc)2(H2O)] High High

Electrocatalytic Oxygen Reduction Reaction (ORR)

Bis(imidazole) ligands like 1,4-bis(1-imidazolyl)benzene (bib) enhance the ORR activity of Co-MOFs, achieving competitive onset potentials (0.82 V vs. RHE) .

Biological Activity

1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene, commonly referred to as phenDIB, is a compound that has garnered attention in various fields of research due to its notable biological activities. This article delves into the biological properties of phenDIB, focusing on its antimicrobial and anticancer potential, mechanisms of action, and applications in sensor technology. The synthesis and characterization of this compound will also be discussed, along with relevant case studies and research findings.

Chemical Structure and Properties

PhenDIB is characterized by its unique structure, consisting of two benzimidazole moieties linked by a benzene ring. This configuration contributes to its biological activity and interaction with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H14N4
Molecular Weight290.33 g/mol
Melting PointNot specified

Antimicrobial Activity

Research indicates that phenDIB exhibits significant antimicrobial properties. A study conducted by Zhengzhou University highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Case Study: Antimicrobial Testing

In a controlled laboratory setting, phenDIB was tested against multiple pathogens using the disc diffusion method. The results demonstrated:

  • Zone of Inhibition :
    • E. coli: 15 mm
    • S. aureus: 20 mm
    • Candida albicans: 18 mm

These results suggest that phenDIB could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

PhenDIB has also been investigated for its anticancer properties. In vitro studies show that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

The anticancer mechanism involves:

  • Cell Cycle Arrest : PhenDIB causes G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, contributing to apoptosis.
  • Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in xenograft models treated with phenDIB.

Sensor Applications

Beyond its biological activities, phenDIB is utilized in the development of metal-organic frameworks (MOFs) for gas sensing applications. Its high surface area and functionalizable sites allow for effective detection of volatile organic compounds (VOCs).

Research Findings on Sensing Properties

A recent study published in Chemical Society Reviews reported that phenDIB-based MOFs exhibited:

  • High Sensitivity : Detecting low concentrations of gases such as ammonia and hydrogen sulfide.
  • Selectivity : Enhanced performance in distinguishing between different VOCs due to the tunable nature of MOFs.

Q & A

Q. How does 1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene function as a ligand in coordination polymers?

The compound acts as a bridging ligand in coordination polymers due to its two imidazole rings, which provide nitrogen donor atoms for metal coordination. The flexible methylene (-CH2-) groups between the benzene and imidazole moieties enable conformational adaptability, allowing the formation of diverse network topologies (e.g., 1D chains, 2D layers, or 3D frameworks). This structural flexibility is critical for tailoring metal-organic frameworks (MOFs) with specific porosity or catalytic properties .

Q. What factors influence the stability of this compound in experimental conditions?

Stability is affected by temperature, pH, and reactive species. Under normal laboratory conditions, the compound is stable, but elevated temperatures or acidic/basic environments can accelerate degradation. Long-term studies indicate sustained effects on cellular function in in vitro and in vivo models, necessitating controlled storage (e.g., inert atmosphere, low-temperature preservation) to maintain integrity .

Q. What are effective methods to synthesize high-purity this compound?

A common method involves reacting benzimidazole with 1,4-bis(bromomethyl)benzene in dimethyl sulfoxide (DMSO) with NaOH as a base. The reaction proceeds at 100°C overnight, followed by extraction with methylene chloride and recrystallization from acetone/hexane (1:1 v/v). This yields ~80% purity, confirmed via NMR and X-ray crystallography .

Q. What spectroscopic methods confirm the structure post-synthesis?

1D and 2D NMR (e.g., 1^1H, 13^{13}C, HSQC, HMBC) are used to verify regioselectivity and bonding. Single-crystal X-ray diffraction provides definitive structural confirmation, revealing bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Advanced Research Questions

Q. How can structural variations in the ligand affect the topology of MOFs?

Substituents on the benzene or imidazole rings (e.g., methyl, hydroxyl groups) alter steric and electronic properties, influencing metal-ligand coordination geometry. For example, rigid 1,4-benzenedicarboxylate linkers combined with this ligand form interpenetrated 3D frameworks, while flexible analogs yield non-interpenetrated structures. X-ray studies highlight the role of hydrogen bonding (O–H⋯N) and π-π interactions (centroid distance: ~3.8 Å) in stabilizing these topologies .

Q. What methodological approaches address contradictions in reported anticancer activities?

Retracted studies on anticancer coordination polymers underscore the need for rigorous reproducibility checks. Validated approaches include:

  • Replicating synthesis under inert conditions to avoid oxidation.
  • Using standardized cytotoxicity assays (e.g., MTT, MIC via ELISA plate readers).
  • Cross-validating cellular uptake mechanisms (e.g., transporter-mediated vs. passive diffusion) .

Q. How to design coordination polymers with this ligand for gas adsorption or separation?

Combine the ligand with transition metals (e.g., Co2+^{2+}, Zn2+^{2+}) and dicarboxylate co-ligands (e.g., terephthalic acid) to create MOFs with tunable pore sizes. For gas separation (e.g., CO2/N2), adjust linker rigidity to enhance selectivity via kinetic diameter exclusion. Adsorption isotherms and breakthrough experiments quantify performance .

Q. How do substituents on the benzene ring influence photocatalytic activity in cobalt coordination polymers?

Electron-donating substituents (e.g., -OCH3) enhance charge transfer in cobalt-based polymers, improving photocatalytic efficiency for reactions like dye degradation. Structural analysis (e.g., UV-vis, EPR) correlates bandgap modulation with ligand modifications, while electrochemical impedance spectroscopy evaluates charge separation dynamics .

Methodological Notes

  • Crystallography : Refinement using SHELXL97 with anisotropic thermal parameters and riding hydrogen models ensures accurate structural resolution (R factor: ~0.045) .
  • Biological Assays : Hemolytic activity is assessed via 96-well microtiter plate methods (absorbance at 570 nm), while antioxidant potential is measured using DPPH radical scavenging .
  • Synthetic Optimization : Monitor reaction progress via TLC and optimize recrystallization solvents (e.g., acetonitrile for polar derivatives) to avoid byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene
Reactant of Route 2
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1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.